molecular formula C20H27NO3S B400132 Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate CAS No. 356586-86-2

Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B400132
CAS No.: 356586-86-2
M. Wt: 361.5g/mol
InChI Key: OMQMPNFLEOFVAR-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is an intriguing compound that combines the unique properties of ethyl esters, thiophenes, and bicyclic structures. This compound stands out due to its complex structure, which contributes to its wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic synthesis. The process generally starts with the preparation of the thiophene ring, followed by the introduction of the ethyl ester and the tricyclic system. Each step requires careful control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial-scale production often involves optimizations to the synthetic route to reduce cost and improve efficiency. This may include using flow chemistry techniques, automated synthesis, or employing alternative reagents that are more sustainable or less expensive.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate can undergo a variety of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized under certain conditions to form sulfoxides or sulfones.

  • Reduction: : Specific conditions can reduce the carbonyl or ester groups.

  • Substitution: : The thiophene ring is amenable to electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The products of these reactions depend on the specific conditions and reagents used but can include a wide range of derivatives, each with potentially unique properties and applications.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is used extensively in:

  • Chemistry: : As a building block for more complex molecules or as a ligand in catalysis.

  • Biology: : In studies of its interactions with biological macromolecules or as a potential therapeutic agent.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial effects.

  • Industry: : As an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound's observed effects. Detailed studies on its binding affinity, kinetics, and molecular docking are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and ethyl esters with varying substituents. Ethyl 4,5-dimethyl-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to its specific tricyclic structure, which imparts distinct steric and electronic properties. This uniqueness can be contrasted with similar compounds like:

  • Ethyl 4,5-dimethyl-2-aminothiophene-3-carboxylate

  • Ethyl 2-[(bicyclo[2.2.2]oct-1-ylcarbonyl)amino]thiophene-3-carboxylate

  • Ethyl 4,5-dimethyl-2-[(adamantylcarbonyl)amino]thiophene-3-carboxylate

Each of these compounds shares some structural features but differs in the details of their frameworks and functional groups, leading to varying properties and applications.

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3S/c1-4-24-18(22)16-11(2)12(3)25-17(16)21-19(23)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-15H,4-10H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQMPNFLEOFVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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